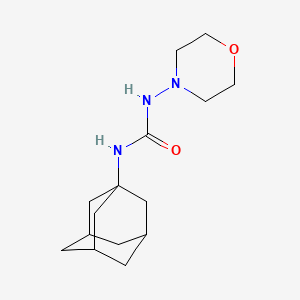

1-(1-adamantyl)-3-morpholin-4-ylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-3-morpholin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c19-14(17-18-1-3-20-4-2-18)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYOVUQQDCOYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330931 | |

| Record name | 1-(1-adamantyl)-3-morpholin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662992 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

351162-01-1 | |

| Record name | 1-(1-adamantyl)-3-morpholin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 1-(1-Adamantyl)-3-Morpholin-4-ylurea

The most common and direct method for synthesizing 1,3-disubstituted ureas involves the reaction of an isocyanate with an amine. nih.govnih.gov This approach is widely applicable for generating a diverse range of urea (B33335) derivatives, including the target compound, this compound.

Key Precursors and Reaction Conditions

The primary precursors for the synthesis of this compound are 1-adamantyl isocyanate and morpholine (B109124). The synthesis of 1-adamantyl isocyanate itself can be achieved through several methods, including the treatment of 1-aminoadamantane hydrochloride with phosgene (B1210022) or triphosgene, or via a Curtius rearrangement of adamantane-1-carboxylic acid. researchgate.net

The reaction between 1-adamantyl isocyanate and morpholine is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The reaction generally proceeds at room temperature, although gentle heating may be employed to increase the reaction rate. nih.gov In some cases, a basic catalyst like triethylamine (B128534) may be used to facilitate the reaction, particularly if the amine is used as a salt. nih.gov

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Precursor 1 | 1-Adamantyl isocyanate |

| Precursor 2 | Morpholine |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Temperature | Room Temperature to 70°C |

| Catalyst (optional) | Triethylamine |

| Reaction Time | 1 hour to 4 days |

Optimization of Synthetic Yields and Purity

To maximize the yield and purity of this compound, several factors can be optimized. The stoichiometry of the reactants is crucial; typically, a slight excess of the amine (morpholine) may be used to ensure complete consumption of the isocyanate. The reaction progress can be monitored using thin-layer chromatography (TLC). nih.gov

Purification of the final product is generally achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the solubility of the product and impurities. For adamantyl ureas, common solvents for recrystallization include ethanol (B145695) or cyclohexane. google.com Column chromatography using silica (B1680970) gel can also be employed for high-purity isolation.

Strategies for Structural Modification and Analogue Synthesis

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. These modifications can be targeted at the adamantyl moiety, the morpholine ring, or the urea linker.

Derivatization of the Adamantyl Moiety

The adamantane (B196018) cage can be functionalized to alter the physicochemical properties of the molecule. For instance, the introduction of methyl groups at the bridgehead positions can increase lipophilicity. mdpi.com Hydroxylation of the adamantyl group is another common modification, which can be achieved through various oxidation methods. nih.govresearchgate.net

A key strategy to enhance molecular flexibility and potentially improve biological activity is the insertion of a methylene (B1212753) spacer between the adamantyl group and the urea nitrogen. nih.govnih.gov This can be accomplished by using 1-(isocyanatomethyl)adamantane as the starting material instead of 1-adamantyl isocyanate. nih.gov

Table 2: Examples of Adamantyl Moiety Derivatization

| Modification | Precursor Example | Potential Effect |

| Methylation | 1-Isocyanato-3,5-dimethyladamantane | Increased lipophilicity |

| Hydroxylation | 3-Hydroxy-1-adamantyl isocyanate | Increased polarity |

| Methylene Spacer | 1-(Isocyanatomethyl)adamantane | Increased flexibility |

Modifications of the Morpholine Ring System

The morpholine ring is a versatile scaffold that can be readily modified. e3s-conferences.org The synthesis of C-substituted morpholines can introduce chiral centers and alter the three-dimensional shape of the molecule. researchgate.net For example, enantiomerically pure cis-3,5-disubstituted morpholines can be prepared from amino alcohols. e3s-conferences.org The introduction of substituents on the morpholine ring can influence the compound's interaction with biological targets and its metabolic stability. researchgate.net

Substitutions and Transformations at the Urea Linker

The urea linker itself can be a target for modification. While this compound is a disubstituted urea, further substitution on the urea nitrogens can lead to trisubstituted analogues. nih.gov This can be achieved by N-alkylation of the urea.

Furthermore, the morpholine moiety can be replaced with other heterocyclic systems to explore different structure-activity relationships. For instance, pyridines, pyrimidines, oxazoles, and other heteroaryl amines have been used in place of morpholine to synthesize a variety of 1-adamantyl-3-heteroaryl ureas. nih.gov These modifications can significantly impact the compound's electronic properties and hydrogen bonding capabilities. nih.gov

Analytical Methodologies for Confirming Compound Structure and Purity

The confirmation of the chemical structure and the assessment of the purity of this compound would rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide unambiguous evidence of the covalent framework and the homogeneity of the synthesized compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural characterization of novel molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed to provide a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the protons of the adamantyl cage, the morpholine ring, and the urea N-H protons. The adamantyl group would exhibit a set of broad, overlapping signals in the aliphatic region of the spectrum. The morpholine protons would likely appear as two distinct multiplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms. The N-H protons of the urea linkage would present as distinct signals, the chemical shifts of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The adamantyl group has four unique carbon environments, which would result in four signals. The morpholine ring would show two signals for its carbon atoms. The carbonyl carbon of the urea group would appear at a characteristic downfield chemical shift.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis. Under electrospray ionization (ESI) conditions, the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy. Fragmentation patterns in tandem mass spectrometry (MS/MS) could further confirm the connectivity of the adamantyl, urea, and morpholine fragments. e3s-conferences.org

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for adamantyl protons, morpholine protons, and urea N-H protons. |

| ¹³C NMR | Distinct signals for the carbons of the adamantyl cage, the morpholine ring, and the urea carbonyl group. |

| Mass Spectrometry (ESI-MS) | A prominent peak for the protonated molecule [M+H]⁺. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental formula. |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the crude product and for the determination of its purity.

Flash Chromatography: Following the synthesis, the crude this compound would likely be purified by flash column chromatography over silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, would be employed to separate the desired product from any unreacted starting materials or byproducts. The progress of the separation would be monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be quantitatively assessed by high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used for compounds of this nature, with a mobile phase consisting of a mixture of water (often containing a small amount of a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would elute as a single sharp peak, and the purity would be determined by integrating the area of this peak relative to any impurity peaks, often detected using a UV detector.

| Chromatographic Method | Application for this compound |

| Thin-Layer Chromatography (TLC) | Monitoring the progress of the synthesis and guiding the development of a suitable solvent system for flash chromatography. |

| Flash Column Chromatography | Purification of the crude product on a preparative scale. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of the final product's purity. |

Molecular and Cellular Biology Investigations

Biological Target Identification and Validation

The adamantyl-urea scaffold is a key pharmacophore in medicinal chemistry, leading to the identification of several biological targets. While specific data for 1-(1-adamantyl)-3-morpholin-4-ylurea is limited, extensive research on closely related analogues provides significant insight into its probable mechanisms of action.

Enzyme Inhibition Studies

Adamantane-containing ureas have been extensively studied as inhibitors of several key enzymes involved in pathological processes.

Soluble Epoxide Hydrolase (sEH): The most well-documented target for adamantyl-urea derivatives is soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.govresearchgate.net Inhibition of sEH increases the concentration of EETs, which have vasodilatory, anti-inflammatory, and analgesic properties. nih.govresearchgate.net The 1,3-disubstituted urea (B33335) moiety is known to mimic the transition state of the epoxide in the enzyme's active site, while the bulky, lipophilic adamantane (B196018) group anchors the inhibitor within a hydrophobic pocket, contributing to high potency. nih.govnih.gov Numerous studies have demonstrated that adamantyl-urea derivatives are potent inhibitors of human sEH, with inhibitory concentrations (IC₅₀) often in the nanomolar and even picomolar range. nih.govescholarship.org For instance, derivatives such as 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (APAU) and trans-4-((4-(3-adamantylureido)-cyclohexyl)oxy)-benzoic acid (t-AUCB) are well-characterized, potent sEH inhibitors. nih.govescholarship.org

Table 1: sEH Inhibitory Activity of Selected Adamantyl-Urea Derivatives This table presents data for compounds structurally related to this compound to illustrate the potency of the adamantyl-urea pharmacophore against soluble epoxide hydrolase (sEH). No specific IC₅₀ value for this compound was found in the reviewed literature.

| Compound Name/Analogue | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 1,6-(hexamethylene)bis[(adamant-1-yl)urea] | Human sEH | 0.5 | nih.gov |

| Memantyl urea derivative (B401) | Human sEH | 0.4 | researchgate.net |

| Memantyl urea derivative (B401) | Murine sEH | 0.5 | researchgate.net |

| Sulfonyl urea derivative (4f) | Human sEH | 2.94 | mdpi.com |

| Sulfonyl urea derivative (4l) | Human sEH | 1.69 | mdpi.com |

| Diadamantyl disubstituted diureas | Human sEH | 0.5 - 2.0 | escholarship.org |

Urokinase-type Plasminogen Activator (uPA): Urokinase-type plasminogen activator (uPA) is a serine protease involved in cancer invasion and metastasis. nih.govnih.gov While some adamantane derivatives have been investigated as uPA inhibitors, and thioureas derived from adamantyl isothiocyanates have been noted as promising for uPA inhibition, no specific enzyme inhibition data for this compound against uPA were identified in the reviewed scientific literature. nih.govresearchgate.net

TNF-alpha Production: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine. nih.govnih.gov Although the inhibition of sEH by adamantyl-ureas leads to anti-inflammatory effects which can indirectly affect the pathways involving TNF-α, direct inhibitory studies on TNF-α production by this compound were not found in the reviewed literature. researchgate.netmdpi.com

Receptor Ligand Binding Assays and Characterization

While specific receptor binding assays for this compound are not documented, studies on related adamantane derivatives show affinity for certain receptors, suggesting potential neurological and antiproliferative activities.

Sigma Receptors (σR): A growing body of evidence indicates that various aminoadamantane derivatives bind to sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are overexpressed in many types of tumors. researchgate.net The binding affinity of adamantane phenylalkylamines for σR has been correlated with their antiproliferative effects. researchgate.netresearchgate.net These findings suggest that the adamantane moiety is a key structural feature for sigma receptor interaction, although specific binding assays using this compound are needed for confirmation. researchgate.net

NMDA Receptors: The adamantane scaffold is present in approved drugs like Memantine, which acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov Radioligand binding assays are standard methods for characterizing the interaction of ligands with NMDA receptors. researchgate.netnih.gov However, no studies were found that specifically evaluated the binding of this compound to NMDA or other receptors.

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a growing class of therapeutic targets. scispace.comnih.govmdpi.com Modulators can either inhibit or stabilize these interactions. scispace.comrsc.org Despite the potential for small molecules like adamantane derivatives to interfere with these large, complex surfaces, no research was found that specifically investigates the ability of this compound to modulate any protein-protein interactions.

Affinity Proteomics Approaches

Affinity proteomics is a powerful chemical proteomics technique used to identify the cellular targets of bioactive small molecules. nih.gov This approach involves modifying a compound to allow its immobilization on a solid support, which is then used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. nih.gov A review of the available literature did not yield any studies that have applied affinity proteomics to identify the molecular targets of this compound.

Cellular Mechanistic Elucidation of this compound Activity

The biological activities of adamantyl-urea compounds have been explored at the cellular level, revealing perturbations in key signaling pathways related to inflammation and cell proliferation.

Cellular Pathway Perturbations

Anti-inflammatory Signaling: The primary anti-inflammatory mechanism for this class of compounds is linked to the inhibition of soluble epoxide hydrolase (sEH). researchgate.netmdpi.com By preventing the degradation of EETs, these inhibitors effectively boost endogenous anti-inflammatory signaling. nih.govnih.gov EETs are known to exert anti-inflammatory effects by activating peroxisome proliferator-activated receptors (PPARα and PPARγ) and by attenuating vascular inflammation. researchgate.netnih.gov Studies on adamantyl-urea derivatives have shown they can ameliorate lipopolysaccharide (LPS)-induced acute lung inflammation, a key model for inflammatory response. mdpi.com

Antiproliferative Pathways: Numerous adamantyl-urea derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines, including lung, liver, breast, and colon cancer. rsc.orgnih.govnih.gov One investigated mechanism involves the orphan nuclear receptor Nur77, a transcription factor that can mediate apoptosis. rsc.org Certain 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted ureas were found to induce Nur77 expression and promote apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (Parp). rsc.org The cytotoxic effects were shown to be dependent on Nur77, as its knockdown inhibited the apoptotic activity of the compounds. rsc.org Other studies on adamantane derivatives suggest that antiproliferative effects may be linked to sigma receptor modulation or cell cycle arrest. researchgate.netnih.gov

Gene Expression Modulation

To date, specific studies on how this compound modulates gene expression have not been reported. Such an investigation would typically involve treating cultured cells with the compound and subsequently analyzing changes in the transcriptome using techniques like microarray analysis or RNA sequencing (RNA-Seq). The goal would be to identify specific genes or genetic pathways that are upregulated or downregulated in response to the compound, offering clues to its mechanism of action. For instance, studies on other adamantane-containing compounds have revealed their ability to influence the expression of genes involved in various cellular processes. uni.lunih.gov

Cell Cycle Analysis

There is currently no available data from cell cycle analysis studies conducted specifically on this compound. A typical cell cycle analysis would utilize flow cytometry to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound. This can reveal if the compound induces cell cycle arrest at a particular checkpoint, which is a common mechanism for anticancer agents. For example, some urea-containing compounds, like hydroxyurea, are known to cause cell cycle arrest, although their structure and mechanism are distinct from the compound . nih.govnih.govmdpi.combiorxiv.org

Intracellular Localization Studies

The subcellular distribution of this compound has not been documented in the scientific literature. Determining the intracellular localization of a compound is crucial for understanding its potential targets and mechanism of action. This is often achieved by synthesizing a fluorescently labeled version of the compound and using confocal microscopy to visualize its accumulation within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. The lipophilic nature of the adamantyl group might suggest an affinity for cellular membranes, but empirical evidence is needed for confirmation.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

While direct studies on this compound are scarce, a considerable body of research exists on its analogues, particularly 1-adamantyl-3-phenyl ureas and 1-adamantyl-3-heteroaryl ureas. These studies, primarily focused on the development of inhibitors for soluble epoxide hydrolase (sEH) and anti-tuberculosis agents, provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. nih.govresearchgate.netnih.gov

Identification of Key Pharmacophoric Elements

The general structure of 1-(1-adamantyl)-3-substituted ureas possesses distinct pharmacophoric elements that are crucial for their biological activity. These include:

The Adamantyl Group: This bulky, rigid, and lipophilic moiety is a cornerstone of the pharmacophore. It typically occupies a hydrophobic pocket in the target protein. Its rigidity helps in locking the molecule in a favorable conformation for binding, reducing the entropic penalty upon binding.

The Urea Linker: The urea functional group is a key hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site of target enzymes, such as the catalytic aspartate residues in soluble epoxide hydrolase. nih.gov

The Second Substituent (Morpholine in this case): The group attached to the second nitrogen of the urea moiety significantly influences the compound's potency, selectivity, and physicochemical properties like solubility. In analogues, this position has been extensively modified with various aryl and heteroaryl rings. nih.govnih.gov

Impact of Substituent Effects on Biological Potency and Selectivity

SAR studies on analogues of this compound have demonstrated that modifications to the substituent on the third nitrogen of the urea have a profound impact on biological activity. For example, in the 1-adamantyl-3-phenyl urea series investigated as anti-tuberculosis agents, substitutions on the phenyl ring were critical.

Generally, bulky aliphatic ring systems like adamantane at one end of the urea and an aryl ring at the other are preferred for potent activity. nih.gov In a series of 1-(1-adamantyl)-3-heteroaryl ureas, replacing the phenyl ring with various heterocycles like pyridines, oxazoles, and pyrazoles was explored to improve properties such as solubility while maintaining anti-mycobacterial potency. nih.gov

Below is a data table summarizing the effects of different substituents on the anti-tuberculosis activity and sEH inhibition for a series of 1-(1-adamantyl)-3-heteroaryl ureas.

| Compound ID | Heteroaryl Group | M. tb MIC (µg/mL) nih.gov | hsEH IC50 (nM) nih.gov |

| 13 | 4-pyridyl | 6.25 | 0.7 |

| 21 | 2-oxazolyl | 6.25 | >1000 |

| 22 | 2-isoxazolyl | 50 | >1000 |

| 32 | 2-thiazolyl | 3.13 | >1000 |

This table is interactive. You can sort the columns by clicking on the headers.

The data indicates that while some heteroaryl substitutions can maintain or even improve anti-tuberculosis activity compared to others, they can also dramatically reduce off-target effects like sEH inhibition, thereby increasing selectivity.

Conformational Analysis and Bioactive Conformations

The rigid nature of the adamantane cage significantly restricts the conformational freedom of these molecules. The primary sources of flexibility are the rotation around the bonds of the urea linker and the conformation of the morpholine (B109124) ring. The morpholine ring typically adopts a stable chair conformation. Theoretical and spectroscopic studies on morpholine itself confirm the predominance of the chair conformer.

The bioactive conformation of adamantyl urea derivatives is often dictated by the shape and electrostatic environment of the target's binding site. Molecular modeling studies of related inhibitors bound to soluble epoxide hydrolase suggest that the adamantyl group fits into a hydrophobic tunnel, while the urea core forms hydrogen bonds with key catalytic residues. The second substituent, which in this case is the morpholine ring, would be positioned towards the solvent-exposed region of the active site, where its properties would influence solubility and potential interactions with other parts of the protein.

Lipophilicity and Steric Effects on Activity

The biological activity of this compound as a potent inhibitor of soluble epoxide hydrolase (sEH) is intrinsically linked to the physicochemical properties of its constituent moieties, particularly the lipophilicity and steric bulk of the adamantyl group. Research into the structure-activity relationships (SAR) of adamantyl urea-based sEH inhibitors has consistently highlighted the critical role of these two factors in modulating inhibitory potency.

However, the very properties that make the adamantyl group effective also present challenges. Its high lipophilicity can contribute to poor aqueous solubility and rapid metabolism. nih.govnih.gov The primary metabolic pathway for adamantyl-containing sEH inhibitors is the hydroxylation of the adamantane cage, which leads to less active or inactive metabolites. nih.govnih.gov

Investigations into modifying the lipophilic adamantyl portion of the molecule have provided significant insights into the steric and lipophilic requirements for optimal activity. By replacing the adamantane with other polycyclic hydrocarbons of varying sizes, researchers have demonstrated that the sEH enzyme can accommodate a range of lipophilic groups. nih.govresearchgate.net This indicates a degree of flexibility within the hydrophobic binding pocket.

For instance, studies comparing adamantane-based inhibitors with analogs containing smaller or larger polycyclic hydrocarbons revealed that potent inhibition of human sEH could be maintained across different sizes. nih.govescholarship.org This suggests that while a substantial lipophilic group is necessary, the exact dimensions of the adamantane are not uniquely essential, as long as the replacement can effectively occupy the hydrophobic pocket.

The steric effects become more pronounced when substitutions are introduced onto the adamantane ring itself. It has been observed that steric parameters can have a more significant impact on the potency against murine sEH compared to the human enzyme. nih.gov This species-dependent sensitivity to steric hindrance is an important consideration in preclinical development. As the number of substitutions on the adamantane moiety increases, the inhibitory potency against murine sEH tends to decrease more sharply than against the human or rat enzymes. nih.gov

The following tables present data from studies on various N,N'-disubstituted urea compounds, illustrating the effects of modifying the lipophilic group on the inhibitory activity against soluble epoxide hydrolase.

| Compound | Lipophilic Group | IC₅₀ (nM) for human sEH |

|---|---|---|

| 1 | Adamantyl | 0.4 |

| Analog A | Bicyclo[2.2.1]heptane (Norbornane) | 2.3 |

| Analog B | Diamantane | 0.8 |

Data sourced from studies on structure-activity relationships of sEH inhibitors. nih.gov

The data in Table 1 shows that while the adamantyl-containing compound is highly potent, both smaller (norbornane) and larger (diamantane) polycyclic hydrocarbons can be substituted while retaining nanomolar inhibitory activity against human sEH. nih.gov This highlights the adaptability of the enzyme's hydrophobic pocket.

| Compound | Lipophilic Group | IC₅₀ (nM) for human sEH | IC₅₀ (nM) for murine sEH |

|---|---|---|---|

| Parent Compound (Unsubstituted) | 1-Adamantyl | 0.9 | 3.4 |

| Analog C | 3,5-Dimethyl-1-adamantyl | 0.4 | 0.5 |

| Analog D | 3-Hydroxy-1-adamantyl | 2.5 | 16.0 |

Data adapted from SAR studies on adamantyl urea derivatives. nih.govescholarship.org

Table 2 illustrates the impact of substitutions on the adamantane ring. The introduction of small methyl groups at the 3 and 5 positions (Analog C) can be well-tolerated or even slightly improve potency. escholarship.org Conversely, introducing a polar hydroxyl group (Analog D) significantly reduces inhibitory activity, particularly against the murine enzyme, which may be attributed to a combination of increased hydrophilicity and specific steric clashes within the binding site. escholarship.org This underscores the sensitivity of the enzyme to even minor structural and electronic changes on the lipophilic anchor.

Preclinical Pharmacological Assessments in Non Human Systems

In Vivo Efficacy Studies in Animal Models4.2.1. Selection and Characterization of Relevant Disease Models (e.g., Inflammation models, cancer models) No data available.

Comparative Efficacy with Reference Compounds in Animal Models

No studies comparing the efficacy of 1-(1-adamantyl)-3-morpholin-4-ylurea with any reference compounds in animal models have been identified.

Preclinical Pharmacokinetic and Biotransformation Studies (Excluding human data)

Excretion Routes and Clearance Mechanisms in Animal Models:No data exists describing the routes of excretion or clearance mechanisms for this compound in animal models.

Should research on "this compound" be published in the future, this article can be revisited and updated accordingly.

Computational Chemistry and Structural Biology Approaches

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical step in rational drug design.

Should a biological target for 1-(1-adamantyl)-3-morpholin-4-ylurea be identified, molecular docking simulations could predict how it binds within the active site. The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. The score, often expressed as a binding affinity (e.g., in kcal/mol), provides an estimate of the ligand's potency. nih.gov Advanced methods can even incorporate receptor flexibility to achieve more accurate predictions. unibas.ch

Table 1: Hypothetical Binding Affinities for this compound with Potential Target Classes

| Target Protein Class | Predicted Binding Affinity (kcal/mol) - Example Range | Key Interaction Types |

| Kinases | -7.0 to -9.5 | Hydrogen bonding with hinge region, hydrophobic interactions with adamantyl group. |

| G-protein-coupled receptors (GPCRs) | -6.5 to -8.8 | Interactions with transmembrane helices, potential salt bridge with morpholine (B109124) nitrogen. |

| Proteases | -5.8 to -8.2 | Hydrogen bonds with catalytic residues, van der Waals contacts. |

| Ion Channels | -6.0 to -9.0 | Hydrophobic interactions within the channel pore, polar contacts with channel lining residues. |

| Note: This table is purely illustrative and not based on experimental or published simulation data for the specified compound. |

Beyond predicting binding affinity, docking simulations can reveal the specific amino acid residues that form crucial interactions with the ligand. nih.gov These "hot spot" residues are vital for the stability of the ligand-protein complex. researchgate.net Understanding these interactions at an atomic level can guide the optimization of the ligand to enhance its binding or selectivity. For this compound, the adamantyl group would likely engage in hydrophobic interactions, while the urea (B33335) and morpholine moieties could form hydrogen bonds. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, capturing their flexibility and the nuances of their interactions. nih.gov

The adamantyl cage of this compound is rigid, but the linker and the morpholine ring possess conformational flexibility. MD simulations could explore the accessible conformations of the molecule in different environments (e.g., in water or a lipid bilayer). soton.ac.uk This information is crucial as the biologically active conformation may not be the lowest energy state in isolation.

Once a binding mode is predicted by docking, MD simulations can be used to assess the stability of the ligand-protein complex over time. researchgate.net These simulations can reveal how the ligand and protein adapt to each other, the role of water molecules in the binding site, and the persistence of key interactions. unibas.ch The results can provide a more realistic and dynamic picture of the binding event than the static view offered by docking alone. nih.gov

Table 2: Potential Molecular Dynamics Simulation Parameters for this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |

| Simulation Time | 100 ns - 1 µs | Allows for sampling of relevant conformational changes. nih.gov |

| Temperature | 300 K | Simulates physiological conditions. nih.gov |

| Pressure | 1 bar | Simulates physiological conditions. nih.gov |

| Note: This table represents typical parameters for such simulations and is not specific to any conducted research on the compound. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and properties of a molecule. arxiv.org For this compound, these calculations could be used to determine properties such as:

Molecular orbital energies (HOMO/LUMO): To understand its reactivity and electronic transitions.

Partial atomic charges: To create more accurate parameters for molecular mechanics force fields used in docking and MD simulations. arxiv.org

Dipole moment and polarizability: To understand its interaction with electric fields and its solvation properties. arxiv.org

Vibrational frequencies: To aid in the interpretation of experimental spectroscopic data (e.g., infrared and Raman).

These quantum mechanical insights are foundational for building accurate models for higher-level simulations like molecular dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like "this compound," which is structurally similar to known sEH inhibitors, QSAR is a powerful tool for optimizing its activity. nih.gov

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the physicochemical properties of the molecules. For a series of analogues of "this compound," a diverse set of descriptors would be calculated. nih.gov

1D and 2D Descriptors: These include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices that describe branching), and 2D pharmacophore features (e.g., distances between hydrogen bond donors and acceptors). nih.gov

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (LogP), molar refractivity (MR), and polar surface area (PSA) are commonly used to model hydrophobicity, steric bulk, and transport characteristics. researchgate.net

Electronic Descriptors: Quantum chemical calculations can provide descriptors such as dipole moment, HOMO and LUMO energies, and atomic partial charges, which describe the electronic aspects of the molecule. researchgate.net

3D Descriptors: These descriptors capture the three-dimensional shape of the molecule and include steric and electrostatic fields, as used in methods like Comparative Molecular Field Analysis (CoMFA). researchgate.net For instance, in studies of sEH inhibitors, hydrophobic and hydrogen-bonding parameters have been shown to be critical. nih.gov

Once descriptors are calculated for a training set of compounds with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS) and Artificial Neural Networks (ANN). nih.govnih.gov

A hypothetical MLR model for a series of analogues might look like:

pIC₅₀ = β₀ + β₁(LogP) - β₂(TPSA) + β₃(J_index)

This equation would suggest that biological activity (pIC₅₀) increases with hydrophobicity (LogP) and a certain topological feature (J_index), but decreases with increasing polar surface area (TPSA).

The model's robustness and predictive power are assessed through rigorous validation:

Internal Validation: Techniques like leave-one-out cross-validation (yielding a Q² value) are used to check the model's internal consistency. nih.gov

External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model development) is evaluated, often measured by the predictive R² (R²_pred). nih.gov

Y-Randomization: The biological activity data is randomly shuffled to ensure the original model was not the result of a chance correlation. researchgate.net

A successful QSAR model for sEH inhibitors might achieve a Q² > 0.6 and an R²_pred > 0.6, indicating a statistically significant and predictive relationship. nih.gov

| Descriptor Type | Example Descriptor | Hypothetical Model Coefficient | Interpretation |

| Hydrophobic | ClogP | +0.45 | Increased hydrophobicity is favorable for activity, likely due to interactions with hydrophobic pockets in the enzyme. |

| Topological | Kier Shape Index (κ2) | +0.20 | A specific molecular shape and flexibility are beneficial for binding. |

| Electronic | LUMO Energy | -0.15 | A lower LUMO energy might enhance specific orbital interactions with the receptor. |

| Steric | Molar Refractivity (MR) | -0.30 | Increased bulk in certain regions of the molecule is detrimental to activity. |

| Hydrogen Bonding | H-Bond Acceptors | +0.25 | The presence of hydrogen bond acceptors is important for anchoring the inhibitor in the active site. |

Note: This table presents a hypothetical QSAR model to illustrate the concept. The descriptors and coefficients are for exemplary purposes.

A validated QSAR model serves as a powerful tool for the de novo (from the beginning) design of new, potentially more potent compounds. plos.org

Interpretation of Descriptors: The model identifies which molecular properties are most critical for biological activity. For example, if a descriptor related to hydrophobicity has a large positive coefficient, new designs would focus on increasing the lipophilicity of specific parts of the molecule.

Contour Map Analysis (3D-QSAR): In methods like CoMFA, the results are visualized as 3D contour maps around an aligned set of molecules. These maps highlight regions where modifying steric or electrostatic properties would likely enhance activity. For instance, a green contour might indicate where adding bulky groups is favorable, while a blue contour might show where positive electrostatic potential is preferred. researchgate.net

Virtual Screening and Prioritization: The QSAR model can be used to rapidly predict the activity of a large virtual library of proposed analogues. This allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources. biorxiv.org For example, based on the model, one might design a new analogue of "this compound" by replacing the morpholine with a different heterocycle to modulate basicity and hydrophilicity, and then use the QSAR model to predict if this change would be beneficial before attempting synthesis.

Advanced Research Perspectives and Future Trajectories

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity or Potency

The development of next-generation analogues of 1-(1-adamantyl)-3-morpholin-4-ylurea focuses on refining its molecular structure to achieve superior potency, selectivity, and pharmacokinetic properties. The core structure consists of a bulky, lipophilic adamantane (B196018) group, a urea (B33335) linker, and a morpholine (B109124) ring. Each of these components can be systematically modified.

Researchers have explored replacing the adamantane group to modulate activity. For instance, substituting the tertiary 1-adamantyl position with a secondary 2-adamantyl linkage has been shown to significantly increase anti-tuberculosis activity in related urea compounds by as much as 40-fold. nih.gov Another strategy involves introducing substituents onto the adamantane cage itself. The synthesis of N,N′-disubstituted ureas with a bromine atom at the bridgehead position of the adamantane ring has been investigated. researchgate.net This modification can enhance inhibitory strength against human sEH and improve metabolic stability by protecting the adamantane core from hydroxylation by cytochrome P450 enzymes. researchgate.net Similarly, introducing a hydroxy group to the adamantane fragment is a strategy aimed at increasing the water solubility of the resulting inhibitors. researchgate.net

The central urea moiety is critical for binding to the catalytic site of sEH. The carbonyl oxygen and N-H groups of the urea form key hydrogen bonds with amino acid residues (Tyr381, Tyr465, and Asp333) in the enzyme's active site. nih.gov While the urea is a robust pharmacophore, isosteric replacements are considered to fine-tune properties.

The morpholine ring can also be extensively modified. Structure-activity relationship (SAR) studies often involve replacing the morpholine with other heterocyclic systems to optimize solubility, polarity, and target engagement. In a related series of adamantyl ureas, the phenyl group was replaced with various heteroaryl rings (pyridines, isoxazoles, thiazoles) to increase polarity and improve solubility, while attempting to maintain anti-tubercular activity and reduce off-target effects on human sEH. nih.gov For example, replacing an oxazole (B20620) with a thiazole (B1198619) ring led to a two-fold increase in activity in one series. nih.gov The synthesis of these analogues typically involves reacting an appropriate adamantyl isocyanate with the desired amine, such as morpholine or a substituted amine derivative. nih.govresearchgate.net

Table 1: Synthetic Strategies for Adamantyl Urea Analogues

| Modification Strategy | Rationale | Example Synthetic Method | Reference |

|---|---|---|---|

| Adamantane Isomerism | Enhance potency | Utilize 2-adamantyl starting materials instead of 1-adamantyl. | nih.gov |

| Adamantane Substitution | Improve metabolic stability and potency | One-pot reaction of 3-bromoadamantane-1-carboxylic acid with diphenylphosphoryl azide (B81097) to form the isocyanate intermediate. | researchgate.net |

| Heterocyclic Replacement | Increase polarity and solubility, modulate selectivity | Reaction of 1-adamantyl isocyanate with various heteroarylamines in the presence of a base like triethylamine (B128534). | nih.gov |

| Adamantane Hydroxylation | Increase water solubility | Reduction of a 4-oxoadamantan-1-yl urea precursor with sodium borohydride. | researchgate.net |

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm to address complex diseases. For inhibitors related to the this compound scaffold, this involves designing molecules that can modulate sEH and at least one other disease-relevant target simultaneously. This approach is particularly relevant for conditions where multiple pathways contribute to pathology, such as inflammation.

A prominent example is the development of dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX). nih.gov Both enzymes are involved in the metabolism of fatty acids and play roles in inflammation. By inhibiting sEH, levels of anti-inflammatory EpFAs are increased. By inhibiting 5-LOX, the production of pro-inflammatory leukotrienes is reduced. A dual-target agent could therefore offer a synergistic anti-inflammatory effect. The design strategy for such molecules involves linking the pharmacophores responsible for inhibiting each enzyme. nih.gov For instance, researchers have designed compounds that combine features of a known sEH inhibitor with the structural motifs of a 5-LOX inhibitor. nih.gov

Another multi-targeting strategy could involve combining sEH inhibition with the modulation of targets involved in endoplasmic reticulum (ER) stress. Stabilization of EpFAs by sEH inhibitors has been shown to shift the ER stress response towards cell survival and homeostasis, away from inflammation and cell death. acs.org Designing molecules that also directly influence key proteins in the unfolded protein response could provide enhanced cytoprotective effects in neurodegenerative or metabolic diseases.

The development of these multi-target ligands requires a sophisticated design approach, often leveraging computational chemistry to ensure that the molecule can effectively bind to the distinct active sites of two different proteins. The goal is to create a single chemical entity with a balanced affinity profile for the selected targets.

Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery

The discovery of novel and improved analogues of this compound can be accelerated by modern drug discovery technologies. High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds for their ability to inhibit a specific target, such as sEH. nih.gov Libraries of diverse adamantane- and morpholine-containing ureas can be synthesized and screened to identify initial hits with desired activity profiles. nih.gov

Development of Advanced Delivery Systems for Preclinical Applications

While this compound possesses a highly lipophilic adamantane group that aids membrane permeability, advanced drug delivery systems (DDS) can further optimize its preclinical performance by improving solubility, controlling its distribution in the body, and enabling targeted delivery. nih.govnih.gov

The adamantane moiety itself is a key feature that can be exploited in DDS design. nih.govpensoft.net Its unique structure and lipophilicity allow it to act as a molecular anchor, embedding itself within the lipid bilayer of liposomes. nih.govresearchgate.net This creates stable, adamantane-containing liposomes that can encapsulate the drug. pensoft.netpensoft.net These liposomal formulations can be further modified with targeting ligands on their surface to direct the drug to specific tissues or cells, a strategy known as active targeting. pensoft.netpensoft.net

Another promising approach involves cyclodextrins. Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic exterior. The adamantyl group fits snugly into the cyclodextrin (B1172386) cavity, forming a strong host-guest inclusion complex. pensoft.netpensoft.net This complexation can significantly increase the aqueous solubility of the adamantyl-containing drug, which is a common challenge for this class of compounds. This strategy can improve formulation for preclinical studies and potentially enhance bioavailability. pensoft.net

Adamantane-based dendrimers represent a third platform. Dendrimers are highly branched, tree-like macromolecules. Adamantane can be used as a core building block to construct these complex architectures, which can then be functionalized with drug molecules and targeting moieties. nih.gov These advanced systems offer high drug-loading capacity and precise control over the carrier's properties.

Table 2: Adamantane-Based Drug Delivery Systems (DDS)

| DDS Type | Mechanism of Action | Potential Advantage for Preclinical Use | Reference |

|---|---|---|---|

| Liposomes | The adamantyl group anchors into the lipid bilayer, allowing for stable drug encapsulation. | Enhanced stability, potential for surface functionalization for targeted delivery. | nih.govpensoft.netpensoft.net |

| Cyclodextrins | The adamantyl group forms a host-guest inclusion complex within the cyclodextrin's hydrophobic cavity. | Increased aqueous solubility, improved bioavailability. | pensoft.netpensoft.net |

| Dendrimers | Adamantane serves as a structural scaffold or core for building branched polymers that carry the drug. | High drug-loading capacity, precise control over size and surface chemistry. | nih.gov |

Biomarker Discovery and Validation in Preclinical Disease Models

For the preclinical development of sEH inhibitors like this compound, robust biomarkers are essential to demonstrate target engagement and therapeutic efficacy. Biomarkers are measurable indicators of a biological state or condition.

The most direct biomarkers for sEH inhibition involve measuring the enzyme's substrates and products. nih.gov Soluble epoxide hydrolase converts anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding, less active diols (dihydroxyeicosatrienoic acids, or DHETs). pnas.org A key biomarker of target engagement in vivo is the ratio of EpFAs to DHETs in blood or tissue samples. nih.gov A significant increase in this ratio following administration of the inhibitor confirms that the drug is reaching its target and effectively blocking its activity. nih.govpnas.org

Beyond these mechanism-based markers, downstream biomarkers related to the disease pathology are also critical. In preclinical models of Alzheimer's disease, treatment with potent sEH inhibitors has been shown to reduce a variety of pathological markers. nih.gov These include:

Inflammatory Biomarkers: Reduced gene expression and protein levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and CCL3 in the brain. nih.gov

Oxidative Stress Markers: A significant decrease in the concentration of hydrogen peroxide in the brain. nih.gov

Endoplasmic Reticulum (ER) Stress Markers: Modulation of proteins involved in the ER stress response. nih.gov

Furthermore, in some contexts, the sEH enzyme itself is considered a biomarker, as its levels are elevated in certain disease states, including inflammation and some cancers. pnas.org Validating these biomarkers in relevant preclinical animal models is a crucial step before any potential clinical translation, as it provides the necessary evidence that the compound is not only hitting its target but also producing a desired biological effect.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the adamantyl CH₂ protons (δ 1.6–2.1 ppm) and urea NH peaks (δ 5.8–6.2 ppm). Morpholine protons appear as a multiplet at δ 3.6–3.8 ppm .

- ESI-HRMS : Exact mass confirmation (e.g., C₁₅H₂₃N₃O₂ requires [M+H]⁺ = 294.1818) ensures correct molecular formula .

- X-ray Crystallography : Used to resolve hydrogen-bonding patterns (e.g., N–H⋯O dimers in related ureas) and morpholine ring conformation (chair vs. boat) .

How does the adamantyl moiety influence the pharmacokinetic properties of urea-based compounds?

Advanced Research Focus

The adamantyl group enhances:

- Lipophilicity : LogP increases by ~2 units compared to non-adamantyl analogues, improving membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability : Adamantane’s rigid structure resists cytochrome P450 oxidation, prolonging half-life in vivo .

Experimental Design :- Measure logP via shake-flask or HPLC methods.

- Assess metabolic stability using liver microsome assays (e.g., rat/human CYP450 isoforms).

What strategies optimize the selectivity of this compound for target enzymes over off-target proteins?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) Studies : Modify the morpholine ring (e.g., introduce substituents like carbonyl groups) to sterically hinder non-specific interactions. For example, 4-(morpholine-4-carbonyl)phenyl derivatives showed enhanced selectivity in kinase inhibition assays .

- Proteome-Wide Profiling : Use chemical proteomics (e.g., affinity pulldown with biotinylated probes) to identify off-target binding partners .

How should researchers troubleshoot low yields in the synthesis of adamantyl-urea derivatives?

Basic Research Focus

Common issues and solutions:

- Incomplete Isocyanate Formation : Ensure anhydrous conditions and fresh reagents to prevent hydrolysis of 1-adamantyl isocyanate.

- Byproduct Formation : Add coupling agents (e.g., DIPEA) to suppress urea dimerization.

- Workup Optimization : Use liquid-liquid extraction (e.g., DCM/water) followed by column chromatography (silica gel, ethyl acetate/hexane gradient) .

What are the implications of hydrogen-bonding patterns in adamantyl-urea crystals for drug design?

Advanced Research Focus

X-ray data for related compounds (e.g., 1-(4-chlorophenyl)-3-morpholinourea) reveal N–H⋯O dimers that stabilize the crystal lattice. These interactions may mimic binding to biological targets (e.g., hydrogen bonds with enzyme active sites). Designing derivatives with stronger H-bond donors (e.g., fluorinated ureas) could enhance target affinity .

How do researchers validate the biological relevance of in vitro activity data for adamantyl-urea compounds?

Q. Advanced Research Focus

- Dose-Response Curves : Confirm IC₅₀/EC₅₀ values across multiple replicates.

- Counter-Screening : Test against related enzyme isoforms (e.g., kinase panels) to rule out promiscuity.

- In Vivo Models : For anti-infective compounds, use murine tuberculosis models to correlate in vitro MIC with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.